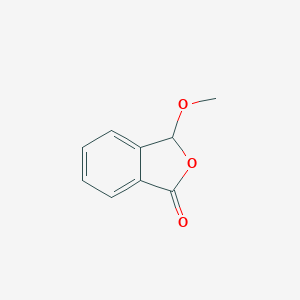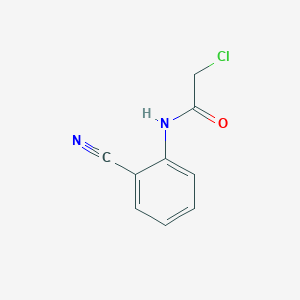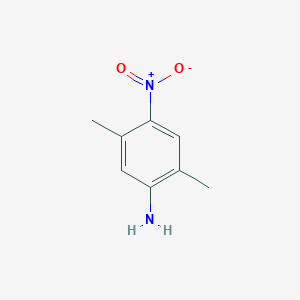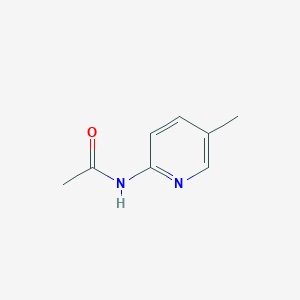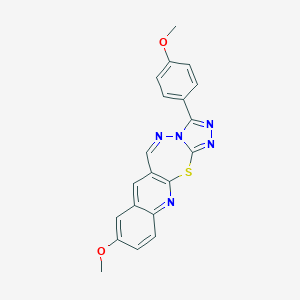
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, also known as MTMQ, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. In addition, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity, which makes it useful for studying various biological processes. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. One direction is to study its potential as a treatment for cancer and other diseases. Another direction is to study its potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline and its effects on various biological processes.
Synthesemethoden
The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline involves several steps, including the condensation of 2-aminobenzimidazole with 2-mercapto-5-methyl-1,3,4-thiadiazole to form the intermediate 2-[2-(5-methyl-1,3,4-thiadiazol-2-yl)benzimidazol-1-yl]thioacetic acid. This intermediate is then reacted with 4-methoxyphenyl hydrazine and triethyl orthoformate to produce 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. In agriculture, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied as a potential pesticide due to its insecticidal and fungicidal properties.
Eigenschaften
CAS-Nummer |
136633-19-7 |
|---|---|
Produktname |
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline |
Molekularformel |
C20H15N5O2S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5O2S/c1-26-15-5-3-12(4-6-15)18-23-24-20-25(18)21-11-14-9-13-10-16(27-2)7-8-17(13)22-19(14)28-20/h3-11H,1-2H3 |
InChI-Schlüssel |
VUPFMIONBONZSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetic acid](/img/structure/B186533.png)




